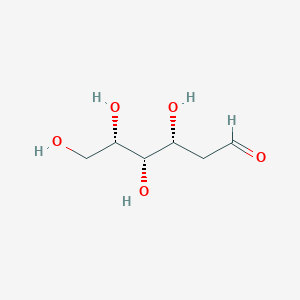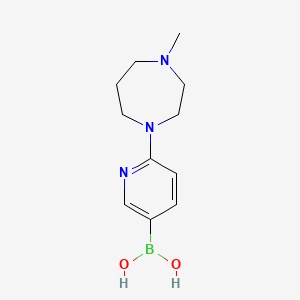
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a boronic acid group and a 4-methyl-1,4-diazepane moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via borylation reactions, such as the Miyaura borylation, which involves the reaction of a halopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the 4-Methyl-1,4-diazepane Moiety: This step can be achieved through nucleophilic substitution reactions, where the diazepane moiety is introduced to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and nucleophilic substitution reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The compound may target specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simple boronic acid used in similar applications but lacks the diazepane moiety.
(4-Methylphenyl)boronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(4-(Pyridin-3-yl)phenyl)boronic Acid: Contains a pyridine ring but lacks the diazepane moiety.
Uniqueness
(6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid group and the 4-methyl-1,4-diazepane moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H18BN3O2 |
|---|---|
Peso molecular |
235.09 g/mol |
Nombre IUPAC |
[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O2/c1-14-5-2-6-15(8-7-14)11-4-3-10(9-13-11)12(16)17/h3-4,9,16-17H,2,5-8H2,1H3 |
Clave InChI |
XWOMBXVJVANDKF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)N2CCCN(CC2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


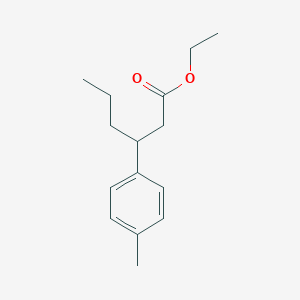
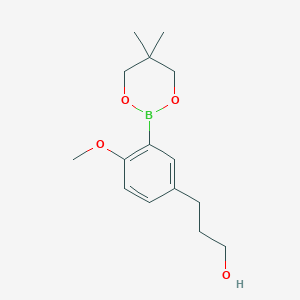
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
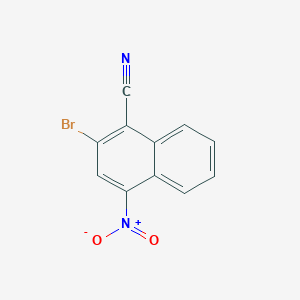
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
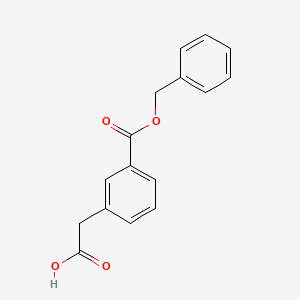
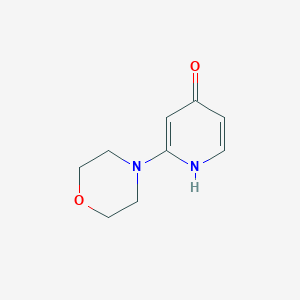

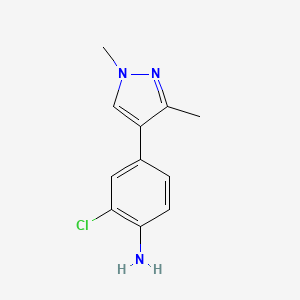
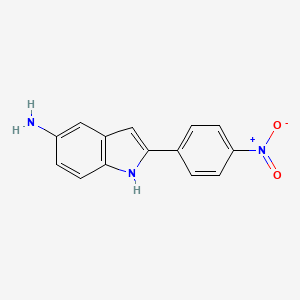
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
